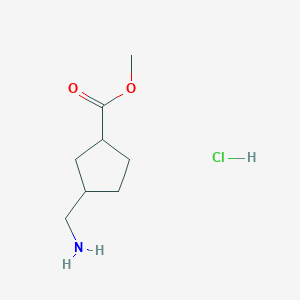

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride

Description

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring a carboxylate ester group at position 1 and an aminomethyl (-CH₂NH₂) substituent at position 3, with the latter protonated as a hydrochloride salt.

Properties

IUPAC Name |

methyl 3-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-6(4-7)5-9;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNOQSXPJNFFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then esterified with methanol in the presence of hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmaceutical Research

Precursor in Drug Synthesis

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride serves as a precursor for synthesizing various pharmaceutical compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity or different pharmacological properties. This compound is particularly promising for developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors, influencing synaptic transmission pathways.

Potential Biological Activities

Preliminary studies have suggested that this compound may exhibit potential biological activities, including interactions with specific biological targets related to neurotransmission and metabolic processes. Its structural similarity to other bioactive compounds further suggests applications in pharmacology, particularly in drug development aimed at treating conditions such as depression or anxiety disorders.

Biochemical Studies

Interaction Studies

Research involving this compound has focused on its binding affinity to various biological targets. Initial findings indicate that it may interact with neurotransmitter receptors, which could have implications for its use in therapeutic applications. Understanding these interactions is crucial for elucidating the compound's role in drug design and its potential efficacy.

Synthesis of Derivatives

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to synthesize derivatives tailored for specific research needs. For example, oxidation can convert it into corresponding carboxylic acids, while reduction can transform the ester group into an alcohol. These reactions are significant for creating derivatives with desirable properties for medicinal chemistry applications.

Material Science Applications

Building Block in Organic Synthesis

In addition to its pharmaceutical applications, this compound is utilized as a building block in organic synthesis. Its ability to undergo diverse chemical transformations makes it valuable in developing new materials or modifying existing ones for enhanced performance in various applications.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active aminomethyl cyclopentane derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride to structurally related cyclopentane carboxylate derivatives, focusing on synthesis, properties, and hazards.

Structural Analogues

Physicochemical and Analytical Data

Pharmacological and Functional Differences

- The aminomethyl variant may exhibit enhanced binding due to its flexible side chain.

- Solubility : Hydrochloride salts of cyclopentane carboxylates generally improve aqueous solubility compared to free bases .

- Stereochemistry: The (1S,3S)-stereoisomer of methyl 3-aminocyclopentanecarboxylate HCl (CAS 329910-39-6) demonstrates the importance of chirality in drug design .

Biological Activity

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 2227204-94-4. The compound features a cyclopentane ring with an aminomethyl group attached to the third carbon and a carboxylate functional group. The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The rigidity provided by the cyclopentane structure enhances the binding affinity and specificity of the compound.

Binding Affinity Studies

Preliminary interaction studies indicate that this compound may bind to neurotransmitter receptors, potentially affecting synaptic transmission. These interactions are crucial for understanding its implications in drug design and therapeutic applications.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits biological activity:

- Neurotransmission : Potential modulation of neurotransmitter systems.

- Metabolic Processes : Influence on metabolic pathways related to energy metabolism.

- Pharmacological Applications : Possible applications in treating neurological disorders due to its structural similarity to other bioactive compounds.

Comparative Analysis with Similar Compounds

The following table summarizes key structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate | Similar cyclopentane structure | Different stereochemistry affecting biological activity |

| Methyl 2-(aminomethyl)cyclopentanecarboxylate | Variation in position of aminomethyl group | Potentially different reactivity patterns |

| Methyl 3-(aminobutyl)cyclopentanecarboxylate | Longer alkyl chain | May exhibit different solubility and stability |

The unique structure of this compound allows it to display distinct chemical reactivity and biological interactions compared to these similar compounds, making it a valuable candidate for further research.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological activities associated with this compound:

- Neurotransmitter Interaction : A study examined the binding affinity of this compound to specific neurotransmitter receptors, suggesting potential implications in modulating synaptic transmission.

- Synthesis and Derivatives : Research into the synthesis of derivatives has shown that modifying the structure can enhance biological activity or alter physical properties, indicating a pathway for developing more effective pharmacological agents .

- Comparative Efficacy : In comparative studies with other cyclopentane derivatives, this compound exhibited promising results in terms of binding affinity and biological activity, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride?

A common method involves dissolving methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, followed by addition of 4-toluenesulfonate monohydrate. After concentration and filtration, the title compound is obtained in 78% yield. Characterization via -NMR (e.g., δ 9.18 ppm for amine protons) and LCMS (m/z 540.2 [M+H]) ensures structural validation . Alternative routes may use dichloromethane/water mixtures for intermediate purification, emphasizing solvent selection impacts on yield .

Q. Which analytical techniques are critical for characterizing this compound?

- LCMS : Confirm molecular ion peaks (e.g., m/z 540.2 [M+H]) and retention times (1.11 minutes under SMD-TFA05 conditions) .

- -NMR : Identify amine protons (δ 9.18 ppm), cyclopentane ring protons (δ 2.24–1.65 ppm), and ester groups (δ 3.79 ppm) .

- Purity analysis : Use HPLC with trifluoroacetic acid buffers to detect impurities, referencing pharmacopeial standards for validation .

Q. What safety protocols are recommended for handling this compound?

- Avoid inhalation and skin contact; use fume hoods and PPE.

- In case of exposure, rinse eyes/skin with water and seek medical evaluation. Stability data indicate no explosive or flammable hazards, but decomposition products under extreme conditions remain uncharacterized .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across methodologies?

Discrepancies in yields (e.g., 78% vs. lower yields in alternative routes) may arise from:

- Solvent effects : Ethyl acetate vs. dichloromethane/water mixtures influence intermediate solubility and by-product formation .

- Catalyst efficiency : 4-Toluenesulfonate may enhance reaction kinetics compared to other acids.

- Purification steps : Filtering vs. column chromatography impacts recovery rates. Systematic comparison of reaction parameters (temperature, stoichiometry) is advised .

Q. What mechanistic insights exist for the compound’s interactions with biological targets?

The aminomethyl and ester groups enable hydrogen bonding and hydrolysis-dependent activity. For example:

Q. How can computational modeling enhance understanding of its reactivity?

- DFT calculations : Predict reaction pathways for ester hydrolysis or amine functionalization.

- Molecular dynamics : Simulate binding to biological targets using crystallographic or NMR-derived conformations .

- ADMET profiling : Estimate solubility, permeability, and toxicity using software like Schrödinger or MOE .

Q. What strategies are effective for impurity profiling during synthesis?

- HPLC-MS : Detect by-products (e.g., unreacted intermediates or sulfonate adducts) using gradient elution .

- Reference standards : Compare retention times and mass spectra with pharmacopeial impurities (e.g., EP-certified articaine derivatives) .

- Stability studies : Stress-test under heat, light, or humidity to identify degradation products .

Q. How does stereochemistry influence its biological activity?

- Chiral centers : The cyclopentane ring’s stereochemistry (e.g., cis vs. trans aminomethyl groups) affects binding affinity. For analogs, (1S,4S) configurations show enhanced enzyme inhibition compared to racemic mixtures .

- Resolution methods : Use chiral HPLC or enzymatic resolution to isolate active enantiomers .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structural analogs?

- Functional group variations : Compare analogs like 3-(methylamino)-1λ⁶-thietane derivatives (CNS activity) vs. bicyclo[1.1.1]pentane carboxylates (enhanced metabolic stability). Activity differences may arise from lipophilicity or steric effects .

- Assay conditions : Variability in cell lines, buffer pH, or incubation times can alter IC₅₀ values. Standardize protocols using controls like known enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.